molecular formula C8H6Cl2O B116642 4-(Chloromethyl)benzoyl chloride CAS No. 876-08-4

4-(Chloromethyl)benzoyl chloride

Cat. No.: B116642
CAS No.: 876-08-4
M. Wt: 189.04 g/mol
InChI Key: RCOVTJVRTZGSBP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to light yellow liquid that is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This compound is known for its reactivity due to the presence of both a benzoyl chloride group and a chloromethyl group, making it a valuable building block in organic synthesis .

Mechanism of Action

Target of Action

4-(Chloromethyl)benzoyl chloride is a chemical compound that has been used as an atom transfer radical polymerization (ATRP) initiator in the growth of polyacrylamide (PAAm) brushes from silicon wafers . It has also been used as a building block in a microwave-assisted, solid-phase synthesis of imatinib, an anticancer agent . Therefore, its primary targets are the molecules involved in these processes.

Mode of Action

As an ATRP initiator, this compound initiates the polymerization process by transferring a radical to the monomer, which then adds to another monomer unit, propagating the polymer chain . In the synthesis of imatinib, it serves as a building block, contributing to the formation of the final molecular structure .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on its application. In the context of ATRP, it plays a role in the polymerization pathway, contributing to the formation of polyacrylamide chains . In the synthesis of imatinib, it is involved in the chemical reactions leading to the formation of the drug molecule .

Result of Action

The result of this compound’s action is the formation of polyacrylamide brushes when used as an ATRP initiator . These brushes have various applications, including the prevention of microbial adhesion to solid surfaces . When used in the synthesis of imatinib, it contributes to the formation of this anticancer agent .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the efficiency of the ATRP process can be affected by temperature, solvent, and the presence of other reactants . Similarly, the synthesis of imatinib would be influenced by factors such as reaction temperature, pH, and the presence of catalysts .

Biochemical Analysis

Biochemical Properties

It has been used as an atom transfer radical polymerization (ATRP) initiator in the growth of polyacrylamide (PAAm) brushes from silicon wafers This suggests that it may interact with certain enzymes, proteins, and other biomolecules to initiate polymerization reactions

Cellular Effects

Given its use in the synthesis of imatinib , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in atom transfer radical polymerization (ATRP), suggesting it may bind to certain biomolecules and influence enzyme activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Chloromethyl)benzoyl chloride typically involves the chlorination of 4-methylbenzyl alcohol. The process can be summarized in the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, enabling the creation of complex molecules with diverse applications .

Properties

IUPAC Name

4-(chloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOVTJVRTZGSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236501
Record name 4-(Chloromethyl)benzoyl chloride
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Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

876-08-4
Record name 4-(Chloromethyl)benzoyl chloride
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Record name 4-(Chloromethyl)benzoyl chloride
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Record name 876-08-4
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Record name 4-(Chloromethyl)benzoyl chloride
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Record name 4-(chloromethyl)benzoyl chloride
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Record name 4-(CHLOROMETHYL)BENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (4.4 mL of 2M in chloroform, 8.8 mmol) was added to a suspension of 4-(chloromethyl)benzoic acid (1 g, 5.7 mmol) in dichloromethane. N,N-dimethylformamide (4 drops) was added to catalyze the reaction. After 1 hour analysis by HPLC indicated 100% clean conversion. The reaction mixture was concentrated under vacuum to provide 4-(chloromethyl)benzoyl chloride.
Quantity
4.4 mL
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1 g
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Synthesis routes and methods II

Procedure details

Benzoic acid (20.0 g, 117 mmol) was suspended in 100 mL of freshly distilled methylene chloride with stirring under a nitrogen atmosphere. Approximately 2 drops of DMF was added to the suspension, followed by the dropwise addition of oxalyl chloride (29.7 g, 234 mmol) over a 0.5 h period. The reaction mixture was stirred at ambient temperature for 17 h. The reaction mixture was then concentrated in vacuo @45°-50° C. Toluene (30 mL) was three times added to the residual oil and removed by azeotropic distillation. The oil was then distilled under reduced pressure to give 20.8 g (94% yield) of the title compound; b.p. 139°-149° C. (12 mm Hg); 1H NMR (CDCl3) d 4.63 (s, 2H), 7.54 (d, 2H), 8.12 (d, 2H).
Quantity
20 g
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29.7 g
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Yield
94%

Synthesis routes and methods III

Procedure details

A stirred suspension of 3.0 g (14 mmol) of 4-(bromomethyl)benzoic acid and 3.5 ml (41 mmol) of oxalyl chloride in 35 ml of dichloromethane was refluxed for 10 hours and cooled to room temperature. Evaporation afforded 4-(chloromethyl)benzoyl chloride as an oil which was used without purification. To a cooled (0° C.) solution of 2.6 g (14 mmol) of 4-(chloromethyl)benzoyl chloride and 2.0 g (18 mmol) of benzyl alcohol in 30 ml of dichloromethane was added 1.8 g (18 mmol) of triethylamine. The reaction was stirred at 0° C. for 0.2 hours, then at room temperature for an additional 1 hour and poured into 150 ml of EtOAc. The EtOAc layer was with three portions of water, dried over Na2SO4, filtered and evaporated. The crude product was flash chromatographed (5% EtOAc/hexanes) to give 0.7 g of product; m.p. 52°-54° C.
Quantity
3 g
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3.5 mL
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35 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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